molecular formula C8H11ClN2O3 B2981660 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride CAS No. 2137447-26-6

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride

Cat. No.: B2981660
CAS No.: 2137447-26-6
M. Wt: 218.64
InChI Key: CKTKFOPDCULAEV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride typically involves the reaction of 2-Amino-3-hydroxypyridine with appropriate reagents under controlled conditions. One common method includes the condensation of 2-Amino-3-hydroxypyridine with 3-pyridinecarboxaldehyde, followed by reduction and hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 3-Aminopyridine
  • 2-Amino-5-bromopyridine

Comparison: Compared to these similar compounds, 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride exhibits unique properties due to the presence of both amino and hydroxyl groups on the pyridine ring.

Properties

IUPAC Name

2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-2-1-3-10-4-5;/h1-4,6-7,11H,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKFOPDCULAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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